5-bromo-4-methyl-1H-indazole
Overview
Description
5-Bromo-4-methyl-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the indazole ring. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the indazole derivative.
Transition Metal Catalyzed Reactions: Copper (II) acetate (Cu(OAc)2) can be used as a catalyst in the presence of oxygen to facilitate the formation of the indazole ring. This method is known for producing good to excellent yields.
Reductive Cyclization Reactions: These reactions involve the formation of C-N and N-N bonds without the need for a catalyst or solvent. This method is particularly useful for synthesizing 2H-indazoles.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthetic routes using transition metal catalysts and reductive cyclization methods. These methods are optimized for high yield and minimal byproduct formation.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using various oxidizing agents to introduce functional groups onto the indazole ring.
Reduction: Reduction reactions can be carried out to reduce the bromine atom or other functional groups present in the compound.
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Hydroxylated indazoles, nitroindazoles, and other oxidized derivatives.
Reduction Products: Reduced bromoindazoles and other reduced derivatives.
Substitution Products: Hydroxyindazoles, aminoindazoles, and other substituted derivatives.
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-indazole is a type of indazole, a heterocyclic compound . Indazoles have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and are involved in various cellular processes, including cell cycle progression and apoptosis .
Mode of Action
It is known that indazoles can interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cell signaling pathways, potentially leading to various cellular effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the kinases it targets . For example, the CHK1 and CHK2 kinases are involved in the DNA damage response pathway, while h-sgk is involved in cell volume regulation . Modulation of these kinases by this compound could therefore affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and pathways it affects. For example, if it inhibits CHK1 and CHK2, it could potentially interfere with the DNA damage response, potentially leading to cell cycle arrest or apoptosis . If it modulates h-sgk, it could affect cell volume regulation .
Scientific Research Applications
5-Bromo-4-methyl-1H-indazole is widely used in scientific research due to its diverse biological activities. It has applications in:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as hypertension and inflammation.
Industry: Employed in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
4-Methylindazole: Lacks the bromine atom present in 5-bromo-4-methyl-1H-indazole.
5-Bromoindazole: Lacks the methyl group present in this compound.
The uniqueness of this compound lies in its combination of bromine and methyl groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQQQEUHPBMUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657117 | |
Record name | 5-Bromo-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-34-6 | |
Record name | 5-Bromo-4-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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